molecular formula C9H11FS B7907444 2-(4-Fluoro-3-methylphenyl)ethanethiol

2-(4-Fluoro-3-methylphenyl)ethanethiol

Cat. No.: B7907444
M. Wt: 170.25 g/mol
InChI Key: KMKFRQVXJHOBGX-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)ethanethiol is an organic compound with the molecular formula C9H11FS It is characterized by the presence of a thiol group (-SH) attached to an ethanethiol chain, which is further connected to a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)ethanethiol typically involves the introduction of a thiol group to a fluorinated aromatic precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-fluoro-3-methylbenzyl chloride, reacts with a thiol reagent under basic conditions. The reaction can be carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)ethanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of thiol-containing enzymes and their inhibitors.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The fluorinated aromatic ring can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-4-methylphenyl)ethanethiol
  • 2-(4-Fluoro-3-chlorophenyl)ethanethiol
  • 2-(4-Fluoro-3-methylphenyl)ethanol

Uniqueness

2-(4-Fluoro-3-methylphenyl)ethanethiol is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which can influence its reactivity and interaction with other molecules

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FS/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKFRQVXJHOBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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